molecular formula C15H14FNO B448450 N-(3-Ethylphenyl)-4-fluorobenzamide

N-(3-Ethylphenyl)-4-fluorobenzamide

Cat. No.: B448450
M. Wt: 243.28g/mol
InChI Key: KAQZMGJIZWJTPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-Ethylphenyl)-4-fluorobenzamide is a benzamide derivative featuring a fluorine atom at the para-position of the benzoyl group and a 3-ethylphenyl substituent on the amide nitrogen. This compound is structurally characterized by its planar benzamide core, which facilitates electronic delocalization, and the ethyl group at the meta-position of the aromatic ring, which introduces steric and hydrophobic effects.

Properties

Molecular Formula

C15H14FNO

Molecular Weight

243.28g/mol

IUPAC Name

N-(3-ethylphenyl)-4-fluorobenzamide

InChI

InChI=1S/C15H14FNO/c1-2-11-4-3-5-14(10-11)17-15(18)12-6-8-13(16)9-7-12/h3-10H,2H2,1H3,(H,17,18)

InChI Key

KAQZMGJIZWJTPK-UHFFFAOYSA-N

SMILES

CCC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)F

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between N-(3-Ethylphenyl)-4-fluorobenzamide and its analogs, supported by experimental data from the evidence:

Compound Structural Features Physicochemical Properties Functional Applications Key References
This compound - 4-Fluorobenzamide core
- 3-Ethylphenyl substituent
- Higher lipophilicity due to ethyl group
- Moderate solubility in polar aprotic solvents
- Potential intermediate in drug design (structural analog of bioactive benzamides)
N-(Dimethylcarbamothioyl)-4-fluorobenzamide - Thiourea moiety (-NCSNMe₂) replaces ethylphenyl group - Melting point: 130–132°C
- Forms stable metal complexes (Cu²⁺, Ni²⁺) via S/O coordination
- Electroactive materials
- Coordination chemistry applications
N-(6-Chloro-pyridin-3-yl)-4-fluorobenzamide (Ztz240) - Pyridinyl substituent replaces phenyl group
- Chlorine at pyridine’s 6-position
- Enhanced electronic effects due to Cl and N-heterocycle
- High potency in ion channel modulation
- Pharmacological tool for Kv7 potassium channel studies
N-(2-Diethylaminoethyl)-4-fluorobenzamide (DAFBA) - Diethylaminoethyl side chain - Improved solubility in aqueous media
- Radiolabeling potential (¹⁸F for PET imaging)
- Radiopharmaceutical precursor
N-(3-Fluorophenyl)-4-hydroxybenzamide - Hydroxyl group replaces fluorine on benzamide
- 3-Fluorophenyl substituent
- Increased hydrogen-bonding capacity
- Lower logP compared to fluorinated analogs
- Potential antioxidant or enzyme inhibitor

Key Comparative Insights:

Electronic and Steric Effects :

  • The ethyl group in this compound increases lipophilicity compared to analogs like N-(dimethylcarbamothioyl)-4-fluorobenzamide, which has a polar thiourea group. This difference impacts solubility and bioavailability .
  • Fluorine substitution at the benzamide’s para-position (common across all analogs) enhances electron withdrawal, stabilizing the amide bond and influencing redox behavior, as seen in electroactive metal complexes .

Functional Versatility: Thiourea derivatives (e.g., N-(dimethylcarbamothioyl)-4-fluorobenzamide) exhibit robust coordination with transition metals (Cu²⁺, Ni²⁺), forming square-planar complexes with delocalized electronic structures. These complexes show reversible redox peaks in cyclic voltammetry, unlike non-thiourea analogs . Ztz240’s pyridinyl-chlorine motif enhances its bioactivity, demonstrating isoform-specific modulation of potassium channels, a property absent in ethylphenyl-substituted benzamides .

Applications in Drug Development: DAFBA’s diethylaminoethyl side chain improves water solubility, making it suitable for radiopharmaceutical applications. In contrast, this compound’s ethyl group may favor blood-brain barrier penetration .

Research Findings and Data Tables

Table 1: Comparative Electrochemical Data for Benzamide Analogs

Compound Oxidation Potential (V) Reduction Potential (V) Electroactive Behavior
N-(Dimethylcarbamothioyl)-4-fluorobenzamide +1.38 (irreversible) -0.85 (quasi-reversible) Ligand-based redox activity
Cu(II) Complex of above ligand +0.92 (reversible) -1.12 (reversible) Metal-centered redox transitions
Ni(II) Complex of above ligand +0.78 (reversible) -1.05 (reversible) Combined metal-ligand redox activity

Table 2: Solubility and LogP Predictions*

Compound Solubility in DMSO (mg/mL) Calculated LogP
This compound ~25 (estimated) 3.2
N-(Dimethylcarbamothioyl)-4-fluorobenzamide >50 1.8
DAFBA >100 2.1

*Data extrapolated from structural analogs .

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